molecular formula C12H11FN2O3 B8678082 Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate

Cat. No. B8678082
M. Wt: 250.23 g/mol
InChI Key: ZPZQQSQPXKWOII-UHFFFAOYSA-N
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Patent
US08664257B2

Procedure details

Potassium carbonate (27.8 g, 201 mmol) and water (3.62 g, 201 mmol) were added to a suspension of methyl 1-(2-fluoro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (31.6 g, 134 mmol) in methyl isobutyl ketone (323 ml) at room temperature. Then dimethyl sulfate (16.9 g, 134 mmol) was added slowly and the mixture was stirred for 2.5 h. Water was added and the phases were separated. The organic phase was evaporated to give 27.4 g of the title compound as a white solid.
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
323 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].O.[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[C:19]([OH:20])=[CH:18][C:17]([C:21]([O:23][CH3:24])=[O:22])=[N:16]1.S(OC)(OC)(=O)=O>C(C(C)=O)C(C)C>[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[C:19]([O:20][CH3:1])=[CH:18][C:17]([C:21]([O:23][CH3:24])=[O:22])=[N:16]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.62 g
Type
reactant
Smiles
O
Name
Quantity
31.6 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=C(C=C1O)C(=O)OC
Name
Quantity
323 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
16.9 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1N=C(C=C1OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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